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molecular formula C11H12F2O3 B8359929 7,8-Difluoro-6-methoxymethoxychroman

7,8-Difluoro-6-methoxymethoxychroman

Cat. No. B8359929
M. Wt: 230.21 g/mol
InChI Key: CPXXUQZUJDJWML-UHFFFAOYSA-N
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Patent
US07678929B2

Procedure details

16.6 g (72.1 mmol) of 7,8-difluoro-6-methoxymethoxychroman are initially introduced in 350 ml of THF, and 54.3 ml (86.5 mmol) of n-BuLi (15% soln. in hexane) are added dropwise at −78° C. When the addition is complete, the mixture is stirred at this temperature for 30 min and subsequently at 20° C. for 1 h. The solution is re-cooled to −78° C., and a solution of 22.0 g (86.5 mol) of iodine in 100 ml of THF is added dropwise. The reaction mixture is stirred at room temperature for 1.5 h and subsequently diluted with MTBE. The solution is washed with water and sat. sodium chloride soln. and dried using sodium sulfate. The crude product remaining after removal of the solvents is purified by column chromatography (SiO2, n-heptane:MTBE=2:1), giving 7,8-difluoro-5-iodo-6-methoxymethoxychroman as a brownish oil.
Quantity
16.6 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
54.3 mL
Type
reactant
Reaction Step Two
Quantity
22 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:11]([F:12])=[C:10]2[C:5]([CH2:6][CH2:7][CH2:8][O:9]2)=[CH:4][C:3]=1[O:13][CH2:14][O:15][CH3:16].[Li]CCCC.[I:22]I>C1COCC1.CC(OC)(C)C>[F:1][C:2]1[C:11]([F:12])=[C:10]2[C:5]([CH2:6][CH2:7][CH2:8][O:9]2)=[C:4]([I:22])[C:3]=1[O:13][CH2:14][O:15][CH3:16]

Inputs

Step One
Name
Quantity
16.6 g
Type
reactant
Smiles
FC1=C(C=C2CCCOC2=C1F)OCOC
Name
Quantity
350 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
54.3 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
22 g
Type
reactant
Smiles
II
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at this temperature for 30 min and subsequently at 20° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
The solution is re-cooled to −78° C.
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred at room temperature for 1.5 h
Duration
1.5 h
WASH
Type
WASH
Details
The solution is washed with water and sat. sodium chloride soln
CUSTOM
Type
CUSTOM
Details
and dried
CUSTOM
Type
CUSTOM
Details
after removal of the solvents
CUSTOM
Type
CUSTOM
Details
is purified by column chromatography (SiO2, n-heptane:MTBE=2:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C(=C2CCCOC2=C1F)I)OCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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